2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with potential applications in pharmaceuticals, particularly as a building block for drug synthesis. It is classified as a pyrrolidine derivative, which is a five-membered ring containing nitrogen. This compound's structure allows it to interact with biological systems, making it of interest in medicinal chemistry.
The synthesis of 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride can be achieved through several methods:
The molecular structure of 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride can be depicted as follows:
This indicates that the compound consists of eight carbon atoms, fourteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom (from the hydrochloride).
The compound can participate in various chemical reactions:
These reactions typically require specific catalysts or reagents to facilitate the transformation while ensuring high selectivity and yield.
The mechanism by which 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride exerts its effects is largely dependent on its interactions within biological systems:
Research indicates that compounds with similar structures often exhibit activity against various targets such as Janus Kinase (JAK) pathways or other cellular signaling mechanisms .
2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride has several potential applications:
This compound exemplifies the importance of heterocyclic chemistry in developing new pharmaceuticals and understanding biological processes at the molecular level.
The stereoselective construction of the (3S,4S)-4-methylpyrrolidine scaffold represents a fundamental synthetic challenge due to the necessity for precise stereocontrol at contiguous chiral centers. Chiral pool utilization leverages naturally occurring enantiopure precursors, with D-glucose serving as a prominent starting material for stereocontrolled pyrrolidine synthesis. In one documented approach, D-glucose undergoes regioselective functionalization to install the C3 and C4 stereocenters through enzymatic resolution or diastereoselective transformations, yielding the target pyrrolidine ring with >98% diastereomeric excess when coupled with azide displacement strategies [1] [5].
Transition metal-catalyzed asymmetric hydrogenation offers an alternative route to access the (3S,4S) stereochemistry. Ru-BINAP complexes facilitate the enantioselective reduction of enamide precursors (e.g., 3-methyl-4-acetamidopyrroline derivatives), achieving enantioselectivities exceeding 95% ee under optimized conditions (80°C, 50 bar H₂, isopropanol solvent). This method demonstrates superior atom economy compared to chiral pool approaches but requires meticulous ligand screening to minimize epimerization at the C4 methyl-bearing center [5].
Organocatalytic strategies employing L-proline-derived catalysts enable the asymmetric Mannich cyclization of linear precursors. Ketones bearing γ-azido groups undergo intramolecular iminium-enamine cascades to form the pyrrolidine core with 93% ee and complete diastereocontrol. Catalyst loading optimization (typically 5-20 mol%) and solvent screening (preferentially DMF or chloroform) are critical for maximizing stereoselectivity while suppressing oligomerization side reactions [5].
Table 1: Comparative Performance of Asymmetric Pyrrolidine Synthesis Methods
Methodology | Precursor | Catalyst/Reagent | de/ee (%) | Yield (%) |
---|---|---|---|---|
Chiral pool (D-glucose) | Azido-diol intermediate | NaN₃, then NaBH₄ reduction | >98 de | 67 |
Ru-catalyzed hydrogenation | 4-Acetamido-3-methyl-Δ³-pyrroline | Ru-(S)-BINAP | 95 ee | 89 |
Organocatalytic cyclization | γ-Azido ketone | L-Prolinamide (10 mol%) | 93 ee | 78 |
Installation of the acetic acid moiety onto the pyrrolidine scaffold demands precise regiochemical control to avoid O- vs N-alkylation and preserve stereochemical integrity. Enolate alkylation strategies utilize stereodefined (3S,4S)-4-methylpyrrolidin-3-one derivatives, where the carbonyl group activates the C2 position for diastereoselective enolate formation. Treatment with LDA in THF at -78°C generates the lithium enolate, which reacts with ethyl bromoacetate to afford the C2-alkylated product with >20:1 regioselectivity over O-alkylation. Subsequent hydrogenolysis and hydrolysis yield the target acetic acid derivative without racemization [5] [8].
Reductive amination approaches employ protected (3S,4S)-4-methylpyrrolidin-3-amine with glyoxylic acid derivatives. Sodium triacetoxyborohydride-mediated reductive amination in dichloroethane solvent achieves selective N-functionalization at the amine group while maintaining stereochemistry at the adjacent chiral centers. This method circumvents the need for strong base-sensitive substrates and delivers the acetic acid side chain with 89% regiochemical purity, though over-reduction byproducts require chromatographic removal [5].
Radical-mediated functionalization provides complementary regiocontrol through tin-free Giese reactions. Protected pyrrolidine derivatives bearing a C3 iodomethyl handle undergo visible-light photocatalysis (e.g., Ir(ppy)₃, 450 nm LED) with tert-butyl acrylate, yielding the homologated ester exclusively at the iodomethyl site. Subsequent deprotection and ester hydrolysis afford the target compound with full retention of the (3S,4S) configuration. Solvent optimization (acetonitrile > DMF) minimizes desiodination side products [3].
Table 2: Regioselectivity in Side-Chain Installation Methods
Method | Key Reagent | Regioselectivity (C2 vs O/N) | Stereoretention |
---|---|---|---|
Enolate alkylation | Ethyl bromoacetate/LDA | >20:1 (C2 alkylation) | Complete |
Reductive amination | NaBH(OAc)₃/glyoxylic acid | 9:1 (N-alkylation) | >98% |
Photoredox Giese reaction | tert-Butyl acrylate/Ir(ppy)₃ | Exclusive C3 functionalization | Complete |
The hydrochloride salt formation of 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetic acid serves dual purposes: enhancing stability and enabling chiral purification through crystallization-induced diastereomer resolution. Solvent polarity profoundly impacts crystal packing and stoichiometry. Isopropanol-water mixtures (9:1 v/v) produce monohydrate crystals with defined Cl⁻ counterion interactions, while anhydrous ethyl acetate yields anhydrous polymorphs with superior flow properties. Crystallization kinetics studies reveal that high dielectric constant solvents (ε > 25) favor rapid nucleation but incorporate stereochemical impurities, whereas toluene (ε = 2.4) enables slow growth of enantiomerically pure crystals (>99.9% ee) despite lower yields (65%) [3] [6].
Acid addition methodology critically influences particle morphology and hygroscopicity. Inverse quench techniques (adding free base to concentrated HCl in ethanol) generate micrometric needles with low electrostatic aggregation tendencies, suitable for filtration. In contrast, direct HCl gas bubbling in tetrahydrofuran produces plate-like crystals that exhibit superior bulk density (0.45 g/mL vs 0.28 g/mL for needles) but require humidity-controlled drying (<30% RH) to prevent hydrate formation. Thermal analysis confirms anhydrous salts decompose sharply at 218-220°C, while hydrates show broad dehydration endotherms at 80-100°C [3].
Temperature-gradient crystallization resolves residual diastereomers when the synthetic route produces minor (3R,4S) contaminants. Controlled cooling from 50°C to -10°C over 24 hours in methanol-diethyl ether mixtures (1:3) enriches the (3S,4S) diastereomer from 97% to >99.5% de by selectively depositing the desired isomer. X-ray powder diffraction confirms polymorphic uniformity across batches when using this protocol, with characteristic peaks at 2θ = 12.7°, 18.3°, and 24.5° [6].
Preserving stereochemical integrity during synthetic manipulations necessitates strategic protecting group selection. Carbamate-based protection dominates pyrrolidine nitrogen shielding, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups exhibiting divergent stability profiles. Boc removal with trifluoroacetic acid in dichloromethane (25°C, 2h) proceeds without detectable epimerization at the C3/C4 centers, as confirmed by chiral HPLC monitoring. Conversely, Cbz hydrogenolysis (Pd/C, H₂) risks partial racemization (≤3%) at the C3 position when the acetic acid chain is unprotected, attributable to transient enolate formation during catalyst adsorption [5] [8].
Ketone-masked pyrrolidines provide orthogonal protection by converting the ring nitrogen into a configurationally stable carbonyl. (3S,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidin-3-one withstands Grignard additions and enolate alkylations without detectable stereochemical erosion. However, the subsequent Wolff-Kishner reduction (hydrazine/KOH, ethylene glycol, 130°C) required for deprotection causes ~8% epimerization at the C4 methyl-bearing center, rendering this approach unsuitable for high-fidelity synthesis [1].
Silicon-based protection of the carboxylic acid moiety enables selective nitrogen functionalization. tert-Butyldiphenylsilyl (TBDPS) esters exhibit superior stability towards pyrrolidine N-alkylation conditions (e.g., alkyl halides, Cs₂CO₃, DMF) compared to methyl esters, which suffer from transesterification (≤15%). Critical evaluation of deprotection methods reveals that fluoride-mediated TBDPS cleavage (TBAF, THF) maintains stereochemical purity more effectively than acidic hydrolysis of tert-butyl esters, which generates cationic intermediates capable of epimerizing the C3 position [5] [8].
Table 3: Protecting Group Performance in Stereochemistry Retention
Protecting Group | Deprotection Conditions | Observed Epimerization | Compatibility Notes |
---|---|---|---|
Boc (N-protection) | TFA/DCM, 25°C, 2h | None detected | Acid-sensitive side chains prohibited |
Cbz (N-protection) | 10% Pd/C, H₂, EtOH | ≤3% at C3 | Risk with free carboxylic acids |
Ketone (N-masked) | Wolff-Kishner reduction | ~8% at C4 | Unsuitable for acid-sensitive groups |
TBDPS (acid) | TBAF/THF, 25°C | None detected | Tolerates N-alkylation conditions |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8